
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazolidin and oxadiazole rings, which are common structural features in medicinal chemistry due to their potential biological activities. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity against various cancer cell lines . These syntheses typically involve multi-step reactions, including the formation of key heterocyclic intermediates followed by acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of the compound likely includes an imidazole ring, a thioether linkage, and acetamide moiety, as inferred from its name. These features are important for the compound's potential interaction with biological targets. The presence of difluoromethoxy and methoxy substituents suggests that the compound may have significant electronic effects, which could influence its binding affinity and selectivity towards biological receptors.
Chemical Reactions Analysis
While the specific chemical reactions of "2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide" are not detailed in the provided papers, compounds with similar structural features often undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and hydrolysis. The thioether linkage in the compound may be susceptible to oxidation, and the acetamide group could be involved in hydrolysis under certain conditions, potentially leading to the formation of the corresponding acid or amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of methoxy and difluoromethoxy groups could affect the compound's lipophilicity, which is important for its pharmacokinetic profile. The imidazole ring could contribute to the compound's basicity, potentially affecting its solubility and stability in different pH environments. The acetamide moiety could influence the melting point and boiling point of the compound, as well as its solubility in organic solvents.
科学的研究の応用
Synthesis and Evaluation in Disease Detection
- Alzheimer's Disease Detection : A study described the synthesis and evaluation of a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid β aggregation. This research underlines the utility of similar compounds in diagnostic imaging and disease detection, emphasizing their role in understanding disease pathogenesis and development of diagnostic tools (Brooks et al., 2015).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Agents : Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies demonstrate the potential of these compounds in developing new treatments against microbial and fungal infections (Darwish et al., 2014).
Anticonvulsant Activity
- Anticonvulsant Potential : Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a partial structural similarity, showed significant anticonvulsant activity. This highlights the possible use of related compounds in developing treatments for seizure disorders (Aktürk et al., 2002).
Anticancer and Antitumor Activity
- Cancer Cell Growth Inhibition : A study involving the synthesis of certain pyrimidin-4-yl derivatives, including modifications to the acetamide group, showed cancer cell growth inhibition. This suggests that compounds with similar chemical frameworks could be explored for their anticancer properties and potential in targeted therapy (Al-Sanea et al., 2020).
Antioxidant Properties
- Antioxidant Activities : Research on coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity. This indicates that structurally related molecules could serve as potent antioxidants, with implications for combating oxidative stress-related diseases (Chkirate et al., 2019).
特性
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-23-18(26)12-29-20-24-11-17(13-3-7-15(27-2)8-4-13)25(20)14-5-9-16(10-6-14)28-19(21)22/h3-11,19H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKHOCHWUBGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

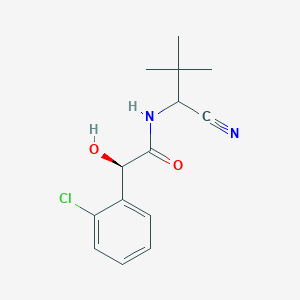
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)
![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)
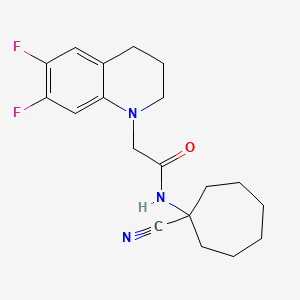
![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)
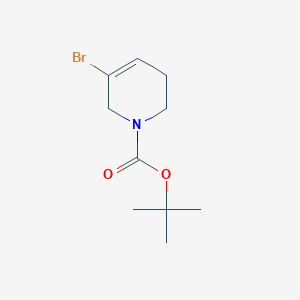

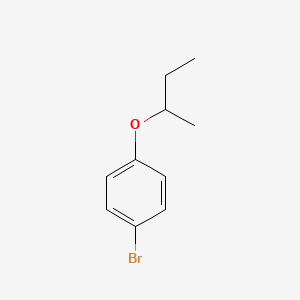
![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)
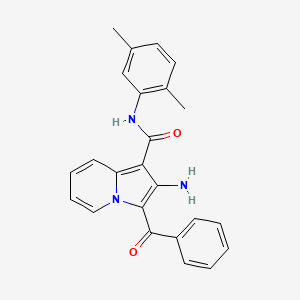
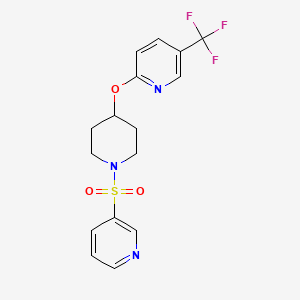
![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)